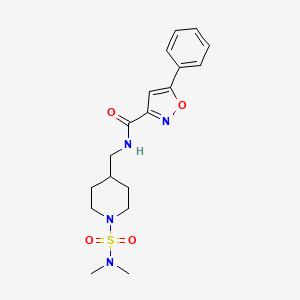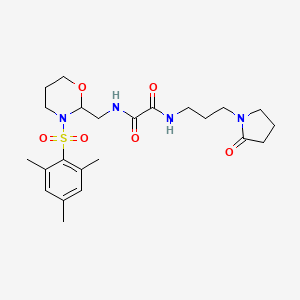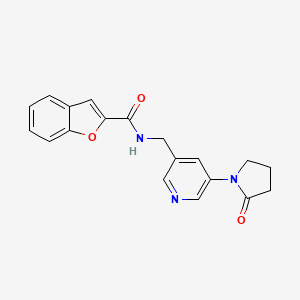
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceutical compounds . The molecule also contains a phenylisoxazole group and a carboxamide group.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, given the presence of several different functional groups. The piperidine ring provides a basic nitrogen atom, the sulfamoyl group could potentially participate in hydrogen bonding, and the phenylisoxazole and carboxamide groups could contribute to the compound’s overall polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a basic nitrogen in the piperidine ring could influence its solubility in water and its acid-base properties .Aplicaciones Científicas De Investigación
Drug Discovery and Development
This compound, with its unique piperidine structure, is significant in the field of drug discovery. Piperidine derivatives are present in more than twenty classes of pharmaceuticals . The compound’s ability to interact with various biological targets makes it a valuable scaffold for designing new therapeutic agents. Its structural versatility allows for the exploration of novel pharmacophores, potentially leading to breakthroughs in treating diseases.
Biological Process Studies
The compound’s diverse biological activity makes it an excellent candidate for studying biological processes. Researchers can use it to probe the function of enzymes, receptors, and other proteins, helping to elucidate the mechanisms underlying cellular functions and disease pathology.
Medicinal Chemistry Advancements
In medicinal chemistry, this compound can be used to synthesize new derivatives with potential therapeutic effects. Its modifiable structure allows chemists to create analogs with improved potency, selectivity, and pharmacokinetic properties.
Pharmacological Applications
Piperidine derivatives, such as this compound, play a significant role in pharmacology. They are involved in the synthesis of drugs that target a wide range of conditions, from neurological disorders to cancer . The compound’s structural features can be exploited to enhance drug-receptor interactions, increasing the efficacy of potential medications.
Synthetic Chemistry Research
The compound serves as a key intermediate in synthetic chemistry. It can be used in multicomponent reactions, cyclization, and annulation processes to construct complex molecules . Its reactivity opens up pathways to synthesize novel compounds with unique properties.
Biological Evaluation of Potential Drugs
Containing the piperidine moiety, this compound is crucial in the biological evaluation of potential drugs . It can be used in assays to determine the bioactivity of new chemical entities, aiding in the selection of promising candidates for further development.
Antiviral Agent Research
Piperidine derivatives have shown promise as antiviral agents. This compound could be investigated for its efficacy against various viral infections, contributing to the development of new antiviral drugs .
Antioxidant Properties Exploration
Compounds with a piperidine nucleus, like this one, have demonstrated powerful antioxidant actions . Research into its antioxidant properties could lead to the development of treatments for oxidative stress-related diseases.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-21(2)27(24,25)22-10-8-14(9-11-22)13-19-18(23)16-12-17(26-20-16)15-6-4-3-5-7-15/h3-7,12,14H,8-11,13H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJJMQDUBXXVMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-ethyl 3-ethyl-2-((3,4,5-trimethoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2978634.png)
![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2978637.png)
![N-(3-fluoro-4-methylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2978638.png)
![N-(4-methylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2978639.png)
![4-methyl-3-nitro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2978641.png)
![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2978642.png)
![N-[2-[(2,2-dichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2978644.png)



![N-(4-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2978651.png)
![4-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2978653.png)
